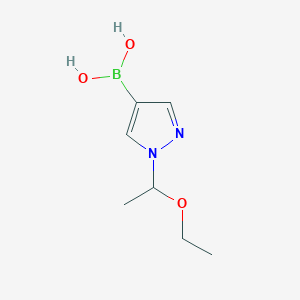

1-(1-Ethoxyethyl)pyrazole-4-boronic Acid

Description

1-(1-Ethoxyethyl)pyrazole-4-boronic Acid (CAS: 1029716-44-6) is a boronic ester derivative of pyrazole, widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its structure features a pyrazole ring substituted at the 1-position with a 1-ethoxyethyl protecting group and at the 4-position with a boronic acid pinacol ester. This compound is critical in synthesizing kinase inhibitors, such as those targeting Janus kinase (JAK) and other therapeutic agents .

Propriétés

IUPAC Name |

[1-(1-ethoxyethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWOAHNBUJYQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the reaction of 1-(1-ethoxyethyl)pyrazole with boronic acid under suitable conditions to yield the desired boronic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Ethoxyethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

1-(1-Ethoxyethyl)pyrazole-4-boronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.

Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₃H₂₃BN₂O₃

- Molecular Weight : 266.14 g/mol

- Synthesis : Produced via Grignard reaction and boronation using isopropoxyborinic acid pinacol ester after protecting pyrazole with vinyl ethyl ether .

- Applications : Intermediate in drug discovery (e.g., JAK inhibitors) ; offers enhanced stability compared to unprotected boronic acids.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyrazole boronic acids/esters and their distinguishing features:

Reactivity and Stability

Electron-Withdrawing Groups (EWGs) :

- Compounds like 1-Methyl-5-(trifluoromethyl)pyrazole-4-boronic Acid exhibit enhanced stability due to the CF₃ group but may show reduced reactivity in Suzuki couplings due to decreased boronic acid acidity .

- 1-(2-Chlorophenyl)pyrazole-4-boronic Acid introduces steric hindrance, slowing coupling rates but improving regioselectivity .

Protecting Groups :

- The 1-ethoxyethyl group in the target compound prevents undesired side reactions (e.g., protodeboronation) and improves shelf life compared to unprotected Pyrazole-4-boronic Acid .

- Methoxyethyl and diethoxyethyl variants (CAS 847818-71-7, 1217501-20-6) alter solubility and steric profiles, impacting reaction efficiency in polar solvents .

Unprotected Boronic Acids :

Pharmacological Relevance

- JAK Inhibitors : The ethoxyethyl-protected compound is pivotal in synthesizing intermediates like 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine , a precursor to kinase inhibitors .

- Comparative Efficacy : Chlorophenyl-substituted analogues (e.g., CAS 1072945-91-5) are preferred in proteolysis-targeting chimeras (PROTACs) due to their balanced lipophilicity and binding affinity .

Activité Biologique

Overview of 1-(1-Ethoxyethyl)pyrazole-4-boronic Acid

1-(1-Ethoxyethyl)pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug development and biochemical assays.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C7H13BN2O3

- Molecular Weight : 171.00 g/mol

Biological Activity

The biological activity of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid primarily stems from its interactions with biological targets, such as enzymes and receptors. The following sections summarize key findings related to its biological activities.

Inhibition of Enzymes

Boronic acids, including this compound, are often studied for their ability to inhibit proteases and other enzymes. Research indicates that:

- Serine Protease Inhibition : This compound may exhibit inhibitory effects on serine proteases, which are crucial in various physiological processes, including blood coagulation and immune response.

- Carbonic Anhydrase Inhibition : Some studies suggest potential inhibition of carbonic anhydrases, which play roles in regulating pH and fluid balance in tissues.

Anticancer Activity

Recent studies have explored the anticancer properties of boronic acid derivatives. Notably:

- Cell Proliferation : In vitro studies showed that 1-(1-Ethoxyethyl)pyrazole-4-boronic acid can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Mechanism of Action : The proposed mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have been published focusing on the biological activity of boronic acids:

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective dose-response relationships.

-

Enzyme Inhibition Assays :

- Objective : To assess the inhibitory effects on serine proteases.

- Results : The compound showed competitive inhibition with Ki values comparable to known inhibitors, indicating its potential use in therapeutic applications targeting protease-related diseases.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Serine Protease Inhibition | Competitive inhibition | [Study A] |

| Anticancer Activity | Cytotoxicity against MCF-7 cells | [Study B] |

| Carbonic Anhydrase Inhibition | Moderate inhibition | [Study C] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.